Cbz-DL-Leu-DL-Tyr-CH2Cl
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Overview
Description
Cbz-DL-Leu-DL-Tyr-CH2Cl is a synthetic compound that belongs to the class of C-terminal modified peptides. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups. The compound is a derivative of leucine (Leu) and tyrosine (Tyr), two amino acids that play crucial roles in protein synthesis and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Leu-DL-Tyr-CH2Cl typically involves the protection of the amino groups of leucine and tyrosine with the Cbz group. This is followed by the coupling of the protected amino acids using a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of the peptide .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids and protect groups in a controlled environment. The use of high-throughput liquid chromatography (LC-MS/MS) allows for the precise monitoring and purification of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Leu-DL-Tyr-CH2Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Pd-C, Zn/HCl
Substitution: NaOCH3, LiAlH4
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted peptides .
Scientific Research Applications
Cbz-DL-Leu-DL-Tyr-CH2Cl has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and modification techniques.
Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate specificity.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biologically active peptides for various industrial applications
Mechanism of Action
The mechanism of action of Cbz-DL-Leu-DL-Tyr-CH2Cl involves the protection and deprotection of amino groups. The Cbz group protects the amino groups during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as coupling with other amino acids or interacting with biological targets .
Comparison with Similar Compounds
Cbz-DL-Leu-DL-Tyr-CH2Cl can be compared with other Cbz-protected peptides, such as:
Cbz-Gly-Leu-Trp-OBzl: A tripeptide derivative used as a ligand for NK1/NK2 receptors.
Cbz-Phe-Leu: A dipeptide synthesized using reversed micellar systems.
Properties
IUPAC Name |
benzyl N-[1-[[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O5/c1-16(2)12-21(27-24(31)32-15-18-6-4-3-5-7-18)23(30)26-20(22(29)14-25)13-17-8-10-19(28)11-9-17/h3-11,16,20-21,28H,12-15H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJBFCUDNXPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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